Octane-3,4-diol

Description

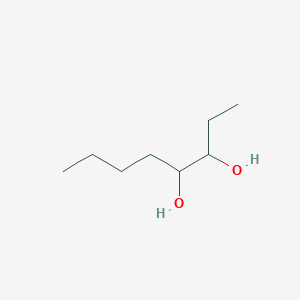

Structure

2D Structure

3D Structure

Properties

CAS No. |

99799-31-2 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

octane-3,4-diol |

InChI |

InChI=1S/C8H18O2/c1-3-5-6-8(10)7(9)4-2/h7-10H,3-6H2,1-2H3 |

InChI Key |

UJWVPVVMYOBBIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(CC)O)O |

Origin of Product |

United States |

Stereochemical Aspects of Octane 3,4 Diol

Enantiomeric and Diastereomeric Forms of Octane-3,4-diol

The four stereoisomers of this compound are grouped into two pairs of enantiomers. The relationship between a member of one pair and a member of the other pair is diastereomeric. masterorganicchemistry.com Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comvaia.com

The (3R,4R) and (3S,4S) forms of this compound are non-superimposable mirror images of each other, defining them as a pair of enantiomers. masterorganicchemistry.com They possess identical physical properties such as melting point, boiling point, and solubility, but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. Their chemical reactivity is identical in an achiral environment but can differ significantly in the presence of other chiral molecules.

The other pair of enantiomers consists of (3R,4S)-octane-3,4-diol and (3S,4R)-octane-3,4-diol. nih.govchegg.comchemspider.com These two isomers are also non-superimposable mirror images of each other.

Chiral Center Assignment and Absolute Configuration Nomenclature Systems

The absolute configuration of each chiral center in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.ukslideshare.netlibretexts.org This system assigns a priority to each of the four groups attached to the stereocenter based on atomic number. libretexts.org

Assignment for C3 of this compound:

-OH (Oxygen, atomic number 8) - Priority 1

-CH(OH)CH₂CH₂CH₂CH₃ (Carbon bonded to Oxygen) - Priority 2

-CH₂CH₃ (Ethyl group) - Priority 3

-H (Hydrogen, atomic number 1) - Priority 4

Assignment for C4 of this compound:

-OH (Oxygen, atomic number 8) - Priority 1

-CH(OH)CH₂CH₃ (Carbon bonded to Oxygen) - Priority 2

-CH₂CH₂CH₂CH₃ (Butyl group) - Priority 3

-H (Hydrogen, atomic number 1) - Priority 4

To assign the configuration (R or S), the molecule is oriented so that the lowest priority group (hydrogen) points away from the viewer. libretexts.org If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is designated 'R' (from the Latin rectus, for right). If the sequence is counter-clockwise, the configuration is 'S' (from the Latin sinister, for left). libretexts.org

Methodologies for Stereochemical Purity and Enantiomeric Excess Determination

Determining the stereochemical purity and enantiomeric excess (ee) of a sample of this compound is crucial in asymmetric synthesis and analysis. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers. mdpi.comresearchgate.net The sample is passed through a column containing a chiral stationary phase (CSP). researchgate.net The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. For diols, polysaccharide-based CSPs are often effective. researchgate.net

Gas Chromatography (GC) with Chiral Columns: Similar to HPLC, chiral GC uses a capillary column with a chiral stationary phase to separate volatile enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents can overcome this. nih.gov A CDA, such as a chiral boric acid, reacts with the diol enantiomers to form diastereomeric esters. nih.gov These diastereomers have distinct NMR spectra, allowing for the quantification of their ratio, which directly relates to the enantiomeric excess of the original diol. nih.govacs.orgfigshare.com

| Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. mdpi.com | Allows for direct separation and quantification of (3R,4R), (3S,4S), (3R,4S), and (3S,4R) isomers. |

| Chiral GC | Separation of volatile enantiomers based on differential partitioning with a chiral stationary phase. | Suitable if this compound or its derivatives are sufficiently volatile. |

| NMR with CDAs | Enantiomers are converted into diastereomers with a chiral derivatizing agent, which are distinguishable by NMR. nih.gov | Reaction with a chiral acid or boronic acid would form diastereomeric esters whose proton or carbon signals can be integrated to find the ee. nih.govacs.org |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The specific stereochemistry of this compound significantly influences its reactivity, particularly in stereoselective reactions. The spatial arrangement of the hydroxyl groups and alkyl chains dictates how the molecule interacts with reagents and catalysts.

For instance, the synthesis of specific stereoisomers of this compound often relies on stereoselective reactions. The asymmetric dihydroxylation of trans-oct-3-ene using Sharpless asymmetric dihydroxylation conditions (e.g., AD-mix-β) would stereoselectively yield one pair of enantiomers, (3R,4R)- and (3S,4S)-octane-3,4-diol, while using AD-mix-α would favor the other pair.

Conversely, when used as a chiral starting material, the defined stereocenters of an enantiopure this compound can direct the stereochemical outcome of subsequent reactions. For example, its use as a chiral ligand for a metal catalyst or as a chiral auxiliary can induce asymmetry in a product molecule. The relative orientation of the two hydroxyl groups (syn in the R,R/S,S pair and anti in the R,S/S,R pair) is critical. Syn-diols can act as bidentate ligands to form stable five-membered chelate rings with metal centers, which can direct the approach of a reactant from the less hindered face of the substrate. Anti-diols are less able to form such chelates and may direct reactions through different, non-chelation controlled pathways, leading to different stereochemical outcomes.

Synthetic Methodologies for Octane 3,4 Diol and Its Stereoisomers

General Strategies for Vicinal Diol Synthesis

The creation of vicinal diols from alkenes is a fundamental transformation in organic chemistry. wikipedia.org The most direct methods involve the dihydroxylation of the corresponding alkene, in this case, oct-3-ene. These strategies can be broadly categorized by the relative stereochemistry they impart.

Syn-dihydroxylation : This approach adds both hydroxyl groups to the same face of the alkene double bond. Classically, this is achieved using high-oxidation-state transition metal oxidants. wikipedia.org Osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are the most common reagents for this purpose. libretexts.org The reaction with osmium tetroxide proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. libretexts.orgmasterorganicchemistry.com While effective, potassium permanganate is often less preferred as it can lead to overoxidation and lower yields. libretexts.org

Anti-dihydroxylation : This method adds the two hydroxyl groups to opposite faces of the double bond. The most common strategy involves a two-step sequence: first, the epoxidation of the alkene using a peroxy acid (e.g., m-CPBA), followed by acid- or base-catalyzed ring-opening of the resulting epoxide. The nucleophilic attack of water or a hydroxide (B78521) ion on the protonated or unactivated epoxide proceeds with inversion of stereochemistry, resulting in the anti-diol.

These general methods provide the foundational chemistry upon which more refined diastereoselective and enantioselective approaches are built.

Diastereoselective Synthesis of Octane-3,4-diol

Diastereoselective synthesis aims to control the relative configuration of stereocenters. For this compound, this means selectively forming either the syn diastereomers (the enantiomeric pair) or the anti diastereomer (the meso compound).

The reaction of an alkene with osmium tetroxide is inherently diastereoselective, always proceeding via syn-addition. libretexts.org The stereochemical outcome is therefore dictated by the geometry of the starting alkene.

From cis-oct-3-ene : Syn-dihydroxylation of the cis (or Z) isomer results in the formation of the meso compound, (meso)-octane-3,4-diol.

From trans-oct-3-ene : Syn-dihydroxylation of the trans (or E) isomer produces a racemic mixture of the two enantiomers, (3R,4R)-octane-3,4-diol and (3S,4S)-octane-3,4-diol.

Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction are standard practice. wikipedia.org The Upjohn dihydroxylation utilizes a catalytic amount of OsO₄ along with a stoichiometric co-oxidant, such as N-Methylmorpholine N-oxide (NMO), to regenerate the active osmium(VIII) species in the catalytic cycle. wikipedia.orgorganic-chemistry.org This makes the process more practical and cost-effective while retaining the high syn-diastereoselectivity. organic-chemistry.org

| Starting Alkene | Dihydroxylation Method | Product(s) | Stereochemistry |

| cis-Oct-3-ene | OsO₄/NMO (Upjohn) | meso-Octane-3,4-diol | syn-addition |

| trans-Oct-3-ene | OsO₄/NMO (Upjohn) | Racemic (3R,4R)/(3S,4S)-Octane-3,4-diol | syn-addition |

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful extension of the osmium-catalyzed reaction that renders the process enantioselective through the inclusion of a chiral ligand. organic-chemistry.orgwikipedia.org While its primary goal is to control absolute stereochemistry (enantioselectivity), the underlying mechanism remains a concerted syn-dihydroxylation, and thus it is also a diastereoselective method. rroij.com

The reaction employs a catalytic amount of an osmium salt and a chiral ligand derived from cinchona alkaloids. encyclopedia.pub These components are commercially available in pre-packaged mixtures known as AD-mix-α (containing the dihydroquinine (DHQ)-based ligand (DHQ)₂PHAL) and AD-mix-β (containing the dihydroquinidine (B8771983) (DHQD)-based ligand (DHQD)₂PHAL). rroij.comencyclopedia.pub A stoichiometric oxidant, typically potassium ferricyanide(III) (K₃[Fe(CN)₆]), is used to regenerate the catalyst. organic-chemistry.orgwikipedia.org Applying this methodology to trans-oct-3-ene allows for the synthesis of an enantiomerically enriched mixture of the syn-diols.

Enantioselective Synthesis of Specific this compound Stereoisomers

The Sharpless Asymmetric Dihydroxylation is the preeminent method for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes. consensus.appalfa-chemistry.com The choice of the chiral ligand dictates which face of the alkene is hydroxylated, allowing for predictable access to a specific enantiomer.

When applied to trans-oct-3-ene, the Sharpless AD can produce either (3R,4R)- or (3S,4S)-octane-3,4-diol with high enantiomeric excess (ee).

Using AD-mix-β : This mixture, containing the (DHQD)₂PHAL ligand, typically directs dihydroxylation to the "bottom face" of the alkene when drawn in a standardized orientation, yielding (3R,4R)-octane-3,4-diol as the major product.

Using AD-mix-α : This mixture, with the (DHQ)₂PHAL ligand, directs hydroxylation to the "top face," resulting in the preferential formation of (3S,4S)-octane-3,4-diol.

The reliability and predictability of this method have made it a widely used tool in the asymmetric synthesis of complex molecules containing chiral diol motifs. alfa-chemistry.com

| Substrate | Reagent | Major Product |

| trans-Oct-3-ene | AD-mix-β | (3R,4R)-Octane-3,4-diol |

| trans-Oct-3-ene | AD-mix-α | (3S,4S)-Octane-3,4-diol |

Novel Synthetic Routes and Cascade Reactions

Beyond classical dihydroxylation, research continues to uncover novel methods for vicinal diol synthesis. Some modern approaches focus on cascade reactions, where multiple bond-forming events occur in a single pot, often combining different types of catalysis.

Chemoenzymatic cascades offer a powerful strategy. For example, a process has been developed for synthesizing vicinal diols like 4,5-octanediol (B1616756) that could be conceptually adapted. nih.govresearchgate.net This involves an initial biocatalytic step to form a 2-hydroxy ketone (an acyloin), followed by a second reduction step, which can be either enzymatic or chemocatalytic, to produce the final diol. researchgate.net Such multi-step, single-pot reactions improve efficiency by reducing the need for intermediate purification steps.

Other metal-catalyzed methods have been developed for diol synthesis, including those using rhodium, platinum, or palladium, although their application specifically to this compound is less documented than osmium-based routes. organic-chemistry.org

Biocatalytic Approaches to this compound Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions and can exhibit exceptional levels of stereoselectivity. rwth-aachen.de

A modular, two-step enzymatic cascade has been demonstrated for the asymmetric synthesis of various aliphatic vicinal diols. rwth-aachen.de This strategy is directly applicable to the synthesis of this compound stereoisomers.

C-C Bond Formation : A carboligase (lyase), such as benzaldehyde (B42025) lyase or a variant thereof, catalyzes the condensation of two aldehyde molecules. To synthesize an this compound backbone, this would conceptually involve the condensation of propanal and pentanal to form the intermediate α-hydroxy ketone, 3-hydroxy-octan-4-one.

Keto Group Reduction : An oxidoreductase (alcohol dehydrogenase) then reduces the ketone functionality of the α-hydroxy ketone to a hydroxyl group. rwth-aachen.de

The key advantage of this biocatalytic route is the ability to produce all possible stereoisomers of the target diol by selecting enzymes with the appropriate stereopreference for each step. rwth-aachen.de For instance, different lyases can produce the (R)- or (S)-α-hydroxy ketone, and a panel of oxidoreductases can selectively reduce this intermediate to any of the corresponding diol stereoisomers. rwth-aachen.de Research has shown this approach can achieve high isomeric purity (>99%) for diols like 4,5-octanediol. rwth-aachen.de

Another potential biocatalytic route involves the direct hydroxylation of alkanes using cytochrome P450 monooxygenases. researchgate.netrsc.org While these enzymes can introduce hydroxyl groups into C-H bonds, achieving regioselectivity for the 3 and 4 positions of octane (B31449) and ensuring vicinal dihydroxylation remains a significant challenge. researchgate.net

| Enzyme Class | Role in Synthesis | Substrates (Conceptual for this compound) | Product |

| Carboligase (Lyase) | Asymmetric C-C bond formation | Propanal + Pentanal | 3-Hydroxy-octan-4-one |

| Oxidoreductase | Stereoselective ketone reduction | 3-Hydroxy-octan-4-one | Specific stereoisomer of this compound |

Chemical Reactivity and Transformation Pathways of Octane 3,4 Diol

Oxidation Reactions of Octane-3,4-diol

The oxidation of this compound can proceed via two main pathways: cleavage of the carbon-carbon bond between the hydroxyl groups or selective oxidation of one hydroxyl group while preserving the carbon skeleton.

A characteristic reaction of vicinal diols is their oxidative cleavage when treated with specific oxidizing agents. doubtnut.com This reaction breaks the carbon-carbon bond between the two carbons bearing the hydroxyl groups, resulting in the formation of two smaller carbonyl compounds. ucalgary.ca Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are highly effective for this transformation. libretexts.org The reaction proceeds through a cyclic intermediate, such as a cyclic periodate (B1199274) ester, which then fragments to yield the final products. ucalgary.ca

In the case of this compound, oxidative cleavage breaks the C3-C4 bond. The fragment containing the original C1, C2, and C3 carbons forms butanal, while the fragment containing C4 through C8 forms pentanal.

Table 1: Products of Oxidative Cleavage of this compound

| Reagent | Product 1 | Product 2 |

|---|---|---|

| Periodic Acid (HIO₄) | Butanal | Pentanal |

| Lead Tetraacetate (Pb(OAc)₄) | Butanal | Pentanal |

This selective cleavage is a reliable method and can be used analytically to determine the position of hydroxyl groups in a molecule by identifying the resulting carbonyl fragments. doubtnut.com

Instead of cleaving the molecule, it is possible to selectively oxidize one of the secondary alcohol groups to a ketone, yielding an α-hydroxy ketone. This transformation is a significant challenge due to competing side reactions like C-C bond fission and over-oxidation. thieme-connect.com Modern synthetic methods have developed catalysts that can achieve this chemoselectivity. thieme-connect.com

Since both hydroxyl groups in this compound are on secondary carbons, two isomeric hydroxy-ketone products are possible:

4-hydroxyoctan-3-one (from oxidation at C3)

3-hydroxyoctan-4-one (from oxidation at C4)

Catalytic systems based on transition metals like manganese, ruthenium, or palladium, as well as nitroxyl (B88944) radicals like TEMPO, are employed for this purpose. thieme-connect.comnih.govstanford.edu The choice of catalyst and oxidant can influence the reaction's efficiency and selectivity. For example, certain manganese-based catalysts with H₂O₂ can convert vicinal diols to α-hydroxy ketones with limited further oxidation. nih.gov Similarly, ruthenium catalysts in combination with an oxidant like Oxone have been shown to yield α-hydroxy ketones in high yields. thieme-connect.comthieme-connect.com

Table 2: Reagents for Selective Oxidation of this compound

| Catalytic System | Oxidant | Potential Product(s) |

|---|---|---|

| Mn(II) salt / Pyridine-2-carboxylic acid | H₂O₂ | 4-hydroxyoctan-3-one and/or 3-hydroxyoctan-4-one |

| RuCl₃ | Oxone | 4-hydroxyoctan-3-one and/or 3-hydroxyoctan-4-one |

| TEMPO / Iodobenzene dichloride | - | 4-hydroxyoctan-3-one and/or 3-hydroxyoctan-4-one |

| Cationic Palladium Complex | O₂ or Benzoquinone | 4-hydroxyoctan-3-one and/or 3-hydroxyoctan-4-one |

Cyclization and Rearrangement Reactions

The proximity of the two hydroxyl groups in this compound facilitates unique intramolecular reactions, including acid-catalyzed rearrangements and the formation of cyclic structures.

When treated with acid, vicinal diols like this compound undergo a dehydration and rearrangement process known as the Pinacol (B44631) rearrangement. jove.comsynarchive.comwikipedia.org This reaction converts the 1,2-diol into a ketone. synarchive.com The mechanism involves the protonation of one hydroxyl group, which then departs as a water molecule to form a carbocation. masterorganicchemistry.com This is followed by a 1,2-migration of an adjacent group (hydride or alkyl) to the carbocation center, which results in a resonance-stabilized oxonium ion that is then deprotonated to give the final ketone product. jove.comorganicchemistrytutor.com

For an asymmetrical diol like this compound, the reaction's regioselectivity depends on two factors:

Carbocation Stability : The hydroxyl group that is protonated and leaves is the one that forms the more stable carbocation. wikipedia.org In this compound, both C3 and C4 would form secondary carbocations, so there may be little preference in this initial step.

Migratory Aptitude : The relative ability of the groups on the adjacent carbon to migrate determines the final product. The general migratory aptitude is Hydride > Phenyl > Alkyl.

Two primary pathways are possible for this compound:

Pathway A : Protonation at C4-OH, loss of water to form a carbocation at C4. The subsequent migration of the hydride from C3 to C4 yields Octan-3-one .

Pathway B : Protonation at C3-OH, loss of water to form a carbocation at C3. The subsequent migration of the butyl group from C4 to C3 is less likely than a hydride shift if one were available, but in this case, a 1,2-hydride shift from C2 would lead to Octan-4-one .

The specific product distribution would depend on the precise reaction conditions, but the Pinacol rearrangement is a key transformation pathway for this diol under acidic conditions. nrochemistry.com

Cyclic Ethers: Diols can be converted to cyclic ethers through intramolecular dehydration, typically catalyzed by acid. wikipedia.org However, for a 1,2-diol like this compound, this would lead to a highly strained three-membered oxirane (epoxide) ring, and the Pinacol rearrangement is often a more favorable pathway under simple acidic conditions. rsc.org The synthesis of cyclic ethers from diols can be achieved under specific conditions, for instance, using trimethyl phosphate (B84403) and a base like NaH, which facilitates intramolecular cyclization at room temperature for forming 5- to 7-membered rings. rsc.orgresearchgate.netrsc.org To form an epoxide from a 1,2-diol, multi-step procedures are often required, such as converting the diol into a cyclic orthoester intermediate which can then be induced to cyclize. msu.edu

Cyclic Acetals: A more common cyclization for 1,2-diols is the reaction with an aldehyde or a ketone in the presence of an acid catalyst to form a cyclic acetal (B89532). ucalgary.caquimicaorganica.org this compound can react with carbonyl compounds to form stable five-membered dioxolane rings. This reaction is reversible and is often used to protect the diol functional group during other synthetic steps. libretexts.orglibretexts.org The use of a diol like ethylene (B1197577) glycol is common, but any 1,2-diol, including this compound, can participate. libretexts.org Because the reaction is intramolecular after the initial addition of one alcohol group, the formation of these cyclic acetals is kinetically favored. libretexts.orgchemtube3d.com

Table 3: Formation of Cyclic Acetals from this compound

| Carbonyl Reactant | Catalyst | Product Name |

|---|---|---|

| Acetone (B3395972) | Acid (e.g., TsOH) | 2,2-dimethyl-4-ethyl-5-butyl-1,3-dioxolane |

| Formaldehyde | Acid (e.g., TsOH) | 4-ethyl-5-butyl-1,3-dioxolane |

| Cyclohexanone | Acid (e.g., TsOH) | 1,4-dioxa-2-ethyl-3-butylspiro[4.5]decane |

Derivatization Reactions of Hydroxyl Groups

The two hydroxyl groups of this compound can undergo typical alcohol derivatization reactions, such as esterification and etherification. These reactions are useful for altering the compound's physical properties or for protecting the hydroxyl groups.

Esterification: This is the reaction of an alcohol with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) to form an ester. gcms.cz this compound can be mono- or di-esterified. For example, reacting it with acetyl chloride in the presence of a base would yield mono- and di-acetate esters.

Etherification: The formation of an ether can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Selective mono-etherification of diols is possible using specific catalysts and conditions. rsc.org

Boronate Ester Formation: Vicinal diols react readily and reversibly with boronic acids to form stable cyclic boronate esters. nih.govrsc.org This reaction is often used for the selective protection of 1,2- and 1,3-diols or in the development of sensors for diol-containing compounds like carbohydrates. ualberta.ca

Table 4: Common Derivatization Reactions for this compound

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Esterification | Acyl Chloride (R-COCl) / Pyridine (B92270) | Ester |

| Etherification | NaH / Alkyl Halide (R-X) | Ether |

| Silylation | Chlorotrimethylsilane (TMSCl) / Base | Silyl (B83357) Ether |

| Boronate Ester Formation | Phenylboronic Acid (PhB(OH)₂) | Cyclic Boronate Ester |

Esterification and Etherification Protocols

The hydroxyl groups of this compound can be readily converted into esters and ethers, modifying the compound's polarity, solubility, and reactivity for subsequent synthetic steps.

Esterification: The conversion of alcohols to esters is a common transformation. atamanchemicals.com For this compound, this can be achieved by reaction with various acylating agents. The reaction typically proceeds via nucleophilic substitution, where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. atamanchemicals.com Common reagents include carboxylic acids (in the presence of an acid catalyst, known as Fischer esterification), acid anhydrides, and acyl chlorides.

The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst with an acid anhydride (B1165640) or dicyclohexylcarbodiimide (B1669883) (DCC) with a carboxylic acid provides a mild and efficient method for esterification under non-acidic conditions. orgsyn.org Depending on the stoichiometry of the reagents, either a mono-ester or a di-ester can be formed. For instance, reaction with acetic anhydride in the presence of pyridine can yield 3-acetoxy-4-hydroxyoctane or 3,4-diacetoxyoctane. Oxidative esterification represents another pathway, which can be used for the kinetic resolution of racemic diols. acs.org

Table 1: Representative Esterification Reactions for Diols This table presents generalized conditions applicable to vicinal diols like this compound based on established methods.

| Acylating Agent | Catalyst/Co-reagent | Solvent | Product Type |

| Carboxylic Acid | Sulfuric Acid (H₂SO₄) | None or inert solvent | Ester |

| Acetic Anhydride | Pyridine or DMAP | Dichloromethane (CH₂Cl₂) | Acetyl Ester |

| Benzoyl Chloride | DMAP | Dichloromethane (CH₂Cl₂) | Benzoyl Ester |

| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | Dichloromethane (CH₂Cl₂) | Ester |

Etherification: The formation of ethers from this compound involves the replacement of the hydroxyl proton with an alkyl or aryl group. A classic method is the Williamson ether synthesis, though this requires deprotonation of the diol with a strong base to form an alkoxide, which can be challenging in the presence of two hydroxyl groups.

A more common strategy for diols is the formation of cyclic ethers or the protection of hydroxyl groups as ethers. For selective monoetherification, methods utilizing solid-supported catalysts have been developed. For example, metallic sulfates supported on silica (B1680970) gel can catalyze the highly selective formation of monotetrahydropyranyl (THP) ethers from symmetrical diols by reacting them with 3,4-dihydro-2H-pyran (DHP). rsc.org The selectivity is influenced by the solvent system, often a mixture of DHP and a non-polar solvent like hexane. rsc.org Another approach involves using ytterbium triflate (Yb(OTf)₃) as a catalyst for the formation of tert-butyl ethers from alcohols using di-tert-butyl dicarbonate. researchgate.net

Formation of Protected Diol Intermediates for Multi-Step Syntheses

In multi-step organic synthesis, it is often necessary to "protect" one or more functional groups to prevent them from reacting while another part of the molecule is being transformed. barc.gov.in The vicinal diol structure of this compound is particularly amenable to the formation of cyclic protecting groups, which can protect both hydroxyls simultaneously.

Common strategies include the formation of acetals or ketals. For example, reacting this compound with acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) yields a cyclic isopropylidene acetal (a 1,3-dioxolane (B20135) derivative). beilstein-journals.org This acetonide protection is robust under many reaction conditions but can be easily removed by treatment with aqueous acid. beilstein-journals.org

For syntheses requiring the two hydroxyl groups to be differentiated, selective or "orthogonal" protection is necessary. This can be achieved by first protecting both hydroxyls with a group like a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS), followed by selective deprotection of the less sterically hindered hydroxyl. More advanced strategies involve the mono-protection of a symmetric diol, which can be challenging but is achievable under carefully controlled conditions. orgsyn.org For example, using one equivalent of a protecting group reagent like TIPSCl with n-BuLi can lead to the formation of a mono-protected diol. orgsyn.org These protected intermediates are crucial building blocks, enabling complex molecular architectures to be constructed step-by-step. arkat-usa.orgresearchgate.net

Table 2: Common Protecting Groups for Vicinal Diols This table outlines common strategies for the protection of diols like this compound.

| Protecting Group | Reagents | Typical Conditions |

| Isopropylidene (Acetonide) | Acetone or 2,2-Dimethoxypropane | Catalytic p-TsOH, Acetone |

| Tetrahydropyranyl (THP) Ether | 3,4-Dihydro-2H-pyran (DHP) | Catalytic HCl or PPTS, CH₂Cl₂ |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | DMF |

| Benzylidene Acetal | Benzaldehyde (B42025), ZnCl₂ | Reflux |

Complexation Chemistry of this compound (e.g., with Titanium)

The adjacent hydroxyl groups of vicinal diols like this compound act as bidentate ligands, readily chelating to various metal centers. The complexation with titanium is particularly well-studied and significant in catalysis and organic synthesis.

When vicinal diols react with titanium complexes, such as titanium(IV) isopropoxide [Ti(OiPr)₄] or titanium tetrachloride (TiCl₄), they can form titanium diolate complexes. acs.orgacs.org In these complexes, the diol displaces other ligands (like isopropoxide or chloride) to form a five-membered chelate ring with the titanium atom. The formation of these complexes is a key step in several titanium-mediated reactions. For instance, the Sharpless asymmetric epoxidation utilizes a titanium-tartrate diolate complex as the chiral catalyst.

Titanium complexes supported by aminotroponiminate ligands have been used to react with carbon monoxide and carbonyl compounds to generate vicinal diols, proceeding through a titanium diolate intermediate. acs.org Similarly, low-valent titanium species, often generated in situ, are used in the McMurry reaction, which reductively couples ketones or aldehydes to form alkenes. ntu.edu.sg This reaction proceeds via a pinacol coupling mechanism to form a titanium-diolate intermediate, which is then deoxygenated by the titanium reagent to yield the alkene. ntu.edu.sg At low temperatures, it is sometimes possible to isolate the vicinal diol before deoxygenation occurs. ntu.edu.sg

The structure and reactivity of these titanium-diol complexes can be influenced by other ligands on the titanium center. chemrxiv.orgchemrxiv.org For example, studies on titanium porphyrin complexes show that they readily form chelated diolato complexes with vicinal diols. iastate.edu The electronic properties of these complexes are a subject of ongoing research, with techniques like EPR spectroscopy being used to characterize Ti(III) species. chemrxiv.org The interaction of water with titanium-BINOLate catalyst systems has also been shown to be crucial for both reactivity and enantioselectivity in certain ring-opening reactions, highlighting the complexity of these catalytic systems. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For octane-3,4-diol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent hydroxyl groups and the alkyl chain.

The protons attached to the carbons bearing the hydroxyl groups (C3-H and C4-H) are expected to be the most deshielded, appearing in the downfield region of the spectrum, typically around 3.4-3.6 ppm. The signals for the protons on the alkyl chain will appear further upfield. The terminal methyl protons (C1-H and C8-H) would be the most shielded. The splitting patterns of these signals, governed by spin-spin coupling, provide information about the number of neighboring protons. For instance, the methine protons at C3 and C4 would likely appear as multiplets due to coupling with each other and with the protons on the adjacent methylene groups.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H1 | 0.92 | t | 7.4 |

| H2 | 1.55 | m | |

| H3 | 3.55 | m | |

| H4 | 3.45 | m | |

| H5 | 1.48 | m | |

| H6 | 1.35 | m | |

| H7 | 1.30 | m | |

| H8 | 0.90 | t | 7.2 |

| OH | variable | br s |

Note: The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature, and they often appear as a broad singlet.

The ¹³C NMR spectrum of this compound provides information on the number of non-equivalent carbon atoms and their chemical environment. Due to the molecule's asymmetry (assuming a chiral center), all eight carbon atoms are expected to be chemically distinct and thus produce eight unique signals.

The carbons directly bonded to the electronegative oxygen atoms of the hydroxyl groups (C3 and C4) will be the most deshielded and are predicted to resonate at the lowest field, typically in the range of 72-75 ppm. The signals for the alkyl chain carbons will appear at higher fields, with the terminal methyl carbons (C1 and C8) being the most shielded.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | 14.1 |

| C2 | 23.0 |

| C3 | 74.5 |

| C4 | 72.8 |

| C5 | 33.1 |

| C6 | 28.0 |

| C7 | 22.9 |

| C8 | 10.0 |

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, cross-peaks would be expected between H1 and H2, H2 and H3, H3 and H4, H4 and H5, H5 and H6, H6 and H7, and H7 and H8. This would allow for the unambiguous tracing of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak for each C-H bond, for example, connecting the signal of C1 to H1, C2 to H2, and so on. This is a powerful tool for definitively assigning the proton and carbon signals to their respective atoms in the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, the most prominent and characteristic absorption would be a broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding. Another key absorption would be the C-O stretching vibration, which for a secondary alcohol typically appears in the 1100-1000 cm⁻¹ region. The spectrum would also feature strong C-H stretching absorptions just below 3000 cm⁻¹ (from the sp³ hybridized carbons) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

The Raman spectrum would also show the C-H and C-C bond vibrations. While the O-H stretch is typically weak in Raman, the C-O stretch and the skeletal C-C vibrations would be observable.

Predicted IR and Raman Data for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch | 3600-3200 | Weak | Strong, Broad (IR) |

| C-H stretch | 2960-2850 | 2960-2850 | Strong |

| C-H bend | 1465, 1375 | 1465, 1375 | Medium |

| C-O stretch | 1100-1000 | 1100-1000 | Strong (IR), Medium (Raman) |

| C-C stretch | 1200-800 | 1200-800 | Medium-Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

For this compound (C₈H₁₈O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 146. However, for alcohols, the molecular ion peak is often weak or absent in electron ionization (EI) mass spectra.

The fragmentation of this compound would likely proceed through several characteristic pathways for alcohols and alkanes. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a common fragmentation pathway for alcohols. For this compound, this could result in the loss of an ethyl radical (C₂H₅•) from the C3 position or a butyl radical (C₄H₉•) from the C4 position. Dehydration, the loss of a water molecule (18 Da), is also a very common fragmentation for alcohols, which would lead to a peak at m/z 128. Cleavage of the C-C bond between the two hydroxyl-bearing carbons (C3-C4) would also be a likely fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. For C₈H₁₈O₂, the calculated exact mass is 146.1307.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 146 | [C₈H₁₈O₂]⁺ | Molecular Ion (may be weak or absent) |

| 128 | [C₈H₁₆O]⁺ | Loss of H₂O |

| 117 | [C₇H₁₃O]⁺ | Alpha-cleavage (loss of C₂H₅•) |

| 101 | [C₆H₁₃O]⁺ | Cleavage of C3-C4 bond |

| 89 | [C₅H₉O]⁺ | Alpha-cleavage (loss of C₄H₉•) |

| 73 | [C₄H₉O]⁺ | Cleavage of C3-C4 bond |

| 45 | [C₂H₅O]⁺ | Further fragmentation |

X-ray Crystallography for Single-Crystal Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Furthermore, for a chiral molecule like this compound, X-ray crystallography on a single crystal of one enantiomer can be used to determine its absolute configuration (the R/S designation at each stereocenter). This is typically achieved using anomalous dispersion methods.

As of the current literature survey, there are no published reports on the single-crystal X-ray structure of this compound. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical spectroscopy is a powerful class of techniques used to investigate the three-dimensional structure of chiral molecules like this compound. researchgate.netmtoz-biolabs.comspectroscopyeurope.com These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light and are instrumental in determining the absolute configuration of stereoisomers. mtoz-biolabs.comwikipedia.org The primary techniques in this category are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net This variation in rotation with wavelength is known as optical rotatory dispersion. wikipedia.org For a chiral molecule like this compound, which possesses two stereocenters at the C3 and C4 positions, each of its enantiomers—(3R,4R) and (3S,4S), and (3R,4S) and (3S,4R)—will rotate the plane of polarized light to an equal extent but in opposite directions. The resulting ORD curve, a plot of specific rotation against wavelength, can provide significant structural information. slideshare.net

In regions where the molecule does not absorb light, the ORD curve is a plain curve. However, near an absorption band of a chromophore, the curve becomes anomalous, showing a peak and a trough, which is known as a Cotton effect. libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. libretexts.org While this compound itself lacks a strong chromophore, derivatization to introduce a chromophore near the stereocenters can be employed to utilize this effect for configurational assignment.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.comlibretexts.org A CD spectrum is obtained by plotting this differential absorption against wavelength. Only chiral molecules exhibit CD signals, and enantiomers will produce mirror-image spectra of equal magnitude and opposite sign. spectroscopyeurope.com

For this compound, the hydroxyl groups are the primary chromophores in the far-UV region. The spatial arrangement of these groups in the different stereoisomers would be expected to give rise to distinct CD spectra. By comparing the experimentally measured CD spectrum with spectra predicted through quantum chemical calculations, the absolute configuration of a given stereoisomer can be determined. researchgate.netnih.gov This approach has become a reliable tool for the structural elucidation of complex chiral molecules. nih.gov

Detailed Research Findings:

While specific experimental ORD and CD data for the stereoisomers of this compound are not extensively reported in the literature, the application of these techniques to analogous chiral diols and other bicyclo[3.3.0]octane derivatives provides a framework for understanding their potential utility. researchgate.netbch.ro For instance, studies on similar chiral molecules have demonstrated that chiroptical methods can effectively distinguish between diastereomers and enantiomers. researchgate.net

The determination of the absolute configuration of this compound would typically involve the following steps:

Synthesis and Isolation: Preparation and separation of the individual stereoisomers of this compound.

Spectroscopic Measurement: Recording the CD and/or ORD spectra for each isolated stereoisomer.

Computational Modeling: Performing quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT) to predict the theoretical CD and ORD spectra for each possible absolute configuration (e.g., (3R,4R), (3S,4S), (3R,4S), and (3S,4R)). nih.gov

Spectral Comparison: Comparing the experimental spectra with the calculated spectra to assign the correct absolute configuration to each stereoisomer. mtoz-biolabs.comspectroscopyeurope.com

The following interactive table illustrates the type of data that would be generated from a chiroptical analysis of the enantiomers of this compound. The values presented are hypothetical and serve to demonstrate the expected relationships between enantiomeric pairs.

| Stereoisomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([(\theta)]) (deg·cm²/dmol) | Cotton Effect Sign |

| (3R,4R)-octane-3,4-diol | 210 | +5000 | Positive |

| (3S,4S)-octane-3,4-diol | 210 | -5000 | Negative |

| (3R,4S)-octane-3,4-diol | 215 | +3000 | Positive |

| (3S,4R)-octane-3,4-diol | 215 | -3000 | Negative |

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

There is a lack of specific published studies employing quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, to determine the optimized molecular geometry and electronic structure of Octane-3,4-diol. researchgate.netwavefun.com Such calculations would typically provide data on bond lengths, bond angles, dihedral angles, and electronic properties like orbital energies and electrostatic potential maps. While these methods are standard in computational chemistry, their specific application to this compound has not been detailed in available scientific literature. wavefun.com

Conformer Analysis and Intramolecular Hydrogen Bonding Investigations

A detailed conformer analysis of this compound, which would identify the various low-energy three-dimensional arrangements of the molecule, is not available in the reviewed literature. For vicinal diols, a key area of investigation is the presence and strength of intramolecular hydrogen bonds between the two hydroxyl groups. rsc.orgresearchgate.net These bonds can significantly influence the conformational preference and physical properties of the molecule. rsc.orgrsc.org

Studies on other diols, such as 1,3-propanediol (B51772) and 1,4-butanediol, have utilized infrared spectroscopy and theoretical calculations to investigate the equilibrium between conformers with and without intramolecular hydrogen bonds. rsc.orgresearchgate.net However, similar specific investigations and the resulting data for this compound have not been found.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational methods are powerful tools for elucidating reaction mechanisms and analyzing the high-energy transition states that govern reaction rates. researchgate.netacs.org For instance, the deoxydehydration (DODH) of vicinal diols to olefins is a reaction of significant interest where computational studies have helped to understand the catalytic cycle. rsc.org While related diols have been the subject of such mechanistic studies, specific computational analyses of reaction pathways involving this compound, including the identification and characterization of its transition state structures, are not documented in the available research. researchgate.netrsc.org

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra, using computational methods is a common practice to aid in experimental data interpretation. researchgate.net Quantum chemical calculations can generate theoretical spectra that, when compared with experimental results, help to confirm molecular structures. researchgate.net While databases contain basic computed data for this compound, detailed studies that predict its full spectroscopic profile and correlate it with experimentally obtained spectra are absent from the scientific literature. nih.gov

Molecular Dynamics Simulations of this compound Systems and Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their movement, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules. chalcogen.roulakbim.gov.trplos.org MD simulations could, for example, explore the behavior of this compound in an aqueous environment or its potential to permeate membranes. plos.orgmdpi.com

While MD simulations are widely applied to study alkanes and other small molecules, specific simulation studies focusing on this compound systems to analyze properties like diffusion coefficients, radial distribution functions, or binding free energies are not found in the published literature. chalcogen.roplos.org

Applications and Utility in Organic Synthesis and Materials Science

Octane-3,4-diol as a Chiral Building Block

Chiral vicinal diols are recognized as valuable fine chemicals and building blocks in both academic and industrial research. researchgate.net The defined stereochemistry of the hydroxyl groups in enantiopure this compound allows for the controlled introduction of chirality into larger, more complex molecules. The synthesis of specific stereoisomers of aliphatic vicinal diols can be achieved with high purity through enzymatic processes. researchgate.net

A two-step enzymatic cascade is a powerful method for producing all possible stereoisomers of symmetric, chiral, vicinal diols. researchgate.net This process typically involves:

A ligation step using a lyase to form a C-C bond between two aldehyde molecules, creating an acyloin intermediate with one stereocenter.

A subsequent reduction step using an oxidoreductase (or alcohol dehydrogenase) to reduce the carbonyl group, forming the second stereogenic center. researchgate.net

Research has successfully applied this modular enzymatic approach to synthesize stereoisomers of diols structurally related to this compound, such as 3,4-hexanediol (B1617544) and 4,5-octanediol (B1616756), achieving high isomeric purity and product concentrations. researchgate.net This methodology demonstrates a viable pathway to access the various stereoisomers of this compound.

Table 1: Enzymatic Synthesis of Chiral Vicinal Diols via a Two-Step Cascade This table presents findings for diols structurally related to this compound, illustrating the potential of the synthetic methodology.

| Target Diol | Starting Aldehyde | Step 1 Enzyme (Lyase) | Step 2 Enzyme (Oxidoreductase) | Final Stereoisomer | Isomeric Content |

|---|---|---|---|---|---|

| meso-3,4-Hexanediol | Propanal | ApPDCE469G | EM-KRED014 | (meso) | >99% |

| (3S,4S)-Hexanediol | Propanal | ApPDCE469G | BlBDH | (S,S) | >99% |

| (4S,5S)-Octanediol | Butanal | ApPDCE469G | BlBDH | (S,S) | 99% |

Data sourced from a study on the asymmetric synthesis of aliphatic, vicinal diols. researchgate.net

Once obtained in enantiomerically pure form, this compound serves as an ideal starting material for asymmetric synthesis. iranchembook.ir The stereogenic centers at C3 and C4 provide a chiral scaffold upon which complex molecular frameworks can be constructed with a high degree of stereocontrol. For instance, chiral diols are often used as precursors for synthesizing more complex polyol structures. An analogous process involves the enantioselective synthesis of octane-1,3,7-triol, which utilized (R)-butane-1,3-diol as a key chiral building block to establish the final stereochemistry. nih.gov This highlights a common strategy where the inherent chirality of a simple diol is transferred during the synthesis of a more functionalized target molecule.

The utility of chiral diols extends to materials science, particularly in the synthesis of specialized polymers. Diols can be used as monomers in polymerization reactions to create polyesters and other materials with unique properties. A notable example, though structurally different, is the cellulose-derived monomer (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol (HO-LGOL), which is used to synthesize biobased polyesters. acs.orgresearchgate.net The incorporation of this rigid, chiral diol into the polymer backbone results in materials with high thermal stability. acs.org By analogy, the flexible, acyclic structure of this compound could be incorporated as a chiral monomer to produce novel polyesters with distinct thermal and mechanical properties, potentially influencing crystallinity and biodegradability.

This compound-Based Chiral Auxiliaries and Ligands

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it can be removed. wikipedia.org Chiral ligands, conversely, coordinate to a metal center to form a chiral catalyst that influences the stereochemical outcome of a transformation. The 1,2-diol functionality of this compound makes it a suitable scaffold for both applications.

Chiral auxiliaries can be synthesized from this compound by attaching the diol to a prochiral substrate via the formation of an acetal (B89532) or ketal. researchgate.net The chiral environment created by the this compound moiety then directs subsequent reactions, such as alkylations or cycloadditions, to occur on a specific face of the molecule. sfu.ca

For use as a ligand, the hydroxyl groups of this compound can be derivatized into phosphite, amino, or other coordinating groups. A structurally related compound, (3R,6R)-3,6-octanediol, is known as a chiral oxygen ligand used in enantioselective synthesis. This demonstrates the principle that the chiral backbone of an octane (B31449) diol is effective for creating ligands. The synthesis of such ligands from this compound would involve converting the hydroxyl groups into functionalities capable of coordinating with transition metals like palladium, rhodium, or chromium. sfu.caacs.org

Once incorporated into a substrate as a chiral auxiliary, this compound can induce high levels of diastereoselectivity in a variety of reactions. For example, chiral acetal auxiliaries have been shown to be effective chiral directors in diethylaluminum chloride-promoted Diels-Alder reactions, achieving high diastereomeric ratios. sfu.ca Similarly, pseudoephedrine, when used as a chiral auxiliary, directs the stereoselective alkylation of amide enolates. wikipedia.org An auxiliary derived from this compound would be expected to exert similar stereochemical control due to the steric hindrance imposed by its chiral frame.

As a chiral ligand complexed to a metal, this compound derivatives can facilitate a wide range of enantioselective transformations. The constitutional isomer (3R,6R)-3,6-octanediol is explicitly used as a chiral oxygen ligand to achieve high yields and enantioselectivity. Such ligands are critical in reactions like asymmetric allylic alkylation and hydroamination. mdpi.com

Catalytic Applications of this compound Derivatives and Related Structures

The derivatives of this compound are particularly promising for applications in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

Chiral diols can activate achiral reagents in situ. For instance, chiral diols can undergo transesterification with achiral boronates to generate chiral boronates, which then participate in asymmetric allylation or alkynylation reactions. rsc.org This strategy could be employed with this compound to create a transient chiral boron-based Lewis acid.

Furthermore, when the hydroxyl groups are converted into more complex coordinating moieties, ligands derived from this compound can be used to form stable, well-defined transition metal catalysts. Research on other chiral ligands has shown that tridentate Schiff bases derived from chiral 1,2-amino alcohols (which can be synthesized from diols) form chromium(III) complexes that effectively catalyze hetero-Diels-Alder reactions with good yield and enantioselectivity. sfu.ca This highlights a pathway where this compound serves as the foundational chiral element for a sophisticated catalytic system.

Table 2: Potential Catalytic Applications of this compound Derivatives in Asymmetric Synthesis

| Derivative Type | Reaction Class | Potential Role of this compound |

|---|---|---|

| Chiral Auxiliary (e.g., Acetal) | Diels-Alder Reaction | Directs cycloaddition to one face of the dienophile. sfu.ca |

| Chiral Auxiliary (e.g., Amide) | Enolate Alkylation | Creates a sterically hindered environment to control the approach of the electrophile. wikipedia.org |

| Chiral Ligand for Transition Metals | Asymmetric Allylic Alkylation | Forms a chiral pocket around the metal center, dictating the stereochemistry of the nucleophilic attack. mdpi.com |

| Chiral Diol | Asymmetric Allylation | Reacts with boron reagents to form a chiral Lewis acid catalyst in situ. rsc.org |

| Chiral Ligand (e.g., Schiff Base) | Hetero-Diels-Alder Reaction | Forms a defined metal complex that catalyzes the cycloaddition enantioselectively. sfu.ca |

Incorporation into Advanced Polymeric Materials (e.g., Polyesters, Polyurethanes)

This compound, as a difunctional monomer containing two hydroxyl groups, holds theoretical potential for incorporation into condensation polymers such as polyesters and polyurethanes. Its structure, featuring two secondary hydroxyl groups on adjacent carbons (a vicinal diol) within an eight-carbon chain, suggests that it could impart specific properties to a polymer backbone, including flexibility from the alkyl chain and potentially unique stereochemical characteristics due to its chiral centers. While direct research detailing the polymerization of this compound is not extensively documented, its role can be inferred from studies on structurally similar diols, such as other octanediol isomers and vicinal diols.

In Polyester (B1180765) Synthesis:

In the synthesis of polyesters, which typically involves the polycondensation of a diol with a dicarboxylic acid or its derivative, the structure of the diol is a critical determinant of the final polymer's properties. The use of a secondary diol like this compound, as opposed to a primary diol like 1,8-octanediol (B150283), would be expected to influence the polymer's thermal and mechanical properties. Polyesters synthesized from secondary diols often exhibit higher glass transition temperatures (Tg) compared to their linear primary diol isomers because the branched structure restricts chain mobility. rsc.org For instance, studies on polyesters derived from 2,3-butanediol (B46004) (a short-chain secondary diol) show significantly higher Tg values than those from 1,4-butanediol. rsc.org The enzymatic polycondensation of various diols and diacids has also been explored, with findings indicating that long-chain monomers are often easier to polymerize. mdpi.com The eight-carbon chain of this compound would contribute to the hydrophobicity and flexibility of the resulting polyester.

Table 1: Comparison of Thermal Properties of Polyesters Synthesized from Different Diol Isomers This table presents data from analogous diols to illustrate the expected impact of diol structure on polyester properties.

| Diacid | Diol Monomer | Polymer Glass Transition Temp (Tg) | Reference |

|---|---|---|---|

| Terephthalic Acid | 1,4-Butanediol | 26-41 °C | rsc.org |

| Terephthalic Acid | 2,3-Butanediol | 84-127 °C | rsc.org |

| Furandioic Acid | 1,4-Butanediol | 26-41 °C | rsc.org |

In Polyurethane Synthesis:

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a polyol, often in the presence of a chain extender. juniperpublishers.comacs.org Diols are fundamental components in this process, typically as part of the polyol (soft segment) or as the chain extender (hard segment). acs.org this compound could function as a chain extender, reacting with isocyanate groups to form the hard segments of the polyurethane elastomer. The structure of the chain extender directly influences the packing, hydrogen bonding, and crystallinity of these hard segments, which in turn governs the material's mechanical strength and thermal stability. acs.org

Research on polyurethanes using various vicinal diols has shown that the structure of the diol affects the physical properties of the resulting polymer. acs.orgresearchgate.net Furthermore, non-isocyanate routes for polyurethane synthesis have been developed where diols like 1,8-octanediol are reacted with compounds such as hexamethylene di-carbamate to form polyurethane hard segments, which are then polycondensed with a polyether soft segment. nih.gov In such systems, the length of the diol's carbon chain was found to affect the crystallization of the hard segments and, consequently, the tensile strength of the polymer. nih.gov The incorporation of this compound, with its specific stereochemistry and secondary hydroxyl groups, would likely lead to polyurethanes with distinct phase separation behavior and mechanical properties compared to those made with linear primary diols.

Table 2: Mechanical Properties of Polyurethanes Synthesized with Different Diol Chain Extenders This table presents data from polyurethanes made with analogous linear diols to illustrate the effect of diol structure on mechanical properties in a non-isocyanate system.

| Diol used for Hard Segment Synthesis | Resulting Polymer Tensile Strength | Resulting Polymer Modulus of Elasticity | Reference |

|---|---|---|---|

| Butanediol | Lowest | Lowest | nih.gov |

| Octanediol | Higher | - | nih.gov |

Research on Derivatives of Octane 3,4 Diol

Synthesis and Structural Characterization of Octane-3,4-diol Derivatives

The synthesis of derivatives from this compound often involves the strategic formation of more complex molecular architectures to enhance their utility in various chemical applications. This includes the creation of both ring-fused systems and other modified structures designed for specific functions.

Ring-Fused this compound Derivatives (e.g., Bicyclo[3.2.1]octane Diols)

A significant area of research has been the synthesis of bicyclo[3.2.1]octane diol derivatives. These rigid bicyclic frameworks are of interest due to their presence in numerous biologically active natural products. researchgate.netdicp.ac.cn Synthetic strategies to construct these systems often employ domino reactions, such as Michael-aldol annulations, which can generate multiple stereocenters with a high degree of control in a single procedural step. organic-chemistry.org

For instance, the reaction of cycloalkane-1,3-diones with enals provides a general route to 2-hydroxybicyclo[3.2.1]octane-6,8-diones. organic-chemistry.org The stereochemical outcome of such annulations can sometimes be influenced by the choice of solvent, base, and temperature. organic-chemistry.org Another approach involves the double Michael addition of carbon nucleophiles to cyclic dienones, which can produce 8-disubstituted bicyclo[3.2.1]octane-3-ones with control over the stereochemistry of the bridged center. chemistrysteps.com Furthermore, iodine-induced cyclization and oxidation of allylic alcohols have been developed to produce highly functionalized bicyclo[3.2.1]octanes. researchgate.net

The structural characterization of these bicyclic diols is crucial for understanding their chemical behavior. X-ray crystallography has been an indispensable tool for the unambiguous determination of the stereochemistry of these complex molecules. nih.gov For example, the crystal structures of dihydroxy derivatives of isoeremone, which incorporate a bicyclo[2.2.2]octane skeleton, and a bicyclo[3.2.1]octane diol have been determined, providing clear evidence for their three-dimensional arrangements. nih.govgoogle.com

Modified this compound Structures for Enhanced Functionality

While much of the research has focused on bicyclic derivatives, the modification of the basic this compound structure to enhance functionality is also an area of interest. This can involve the introduction of various functional groups to alter the molecule's physical and chemical properties, such as solubility, reactivity, and biological activity. For example, the introduction of different functional groups can increase the lipophilicity of the diol derivatives. researchgate.net

The functionalization of linear diols, such as octane-1,8-diol, is well-documented and provides insights into potential modifications for this compound. atamanchemicals.com These modifications can include the synthesis of ethers and esters. oup.comosti.gov For instance, linear diols can be incorporated into polymers like polyesters and polyurethanes, and the length of the diol chain can influence the thermal properties of the resulting polymers. osti.gov Additionally, "click" chemistry approaches, such as thiol-ene/yne and azide-alkyne cycloadditions, offer efficient and versatile methods for the functionalization of molecules with hydroxyl groups, which could be applied to this compound to create a variety of derivatives with tailored properties. ugent.bersc.org The introduction of amine groups, for example, can significantly alter the surface properties and potential applications of the resulting molecules. mdpi.com

Academic Evaluation of Derived Compounds for Specific Chemical Functions

The derivatives of this compound, particularly the bicyclic systems, have been evaluated for a range of chemical functions, from their potential as bioactive molecules to their use as versatile building blocks in organic synthesis.

Structure-Activity Relationships in Bioactive Derivatives

A key area of academic evaluation is the investigation of structure-activity relationships (SAR) in bioactive derivatives. By systematically modifying the structure of these compounds and assessing their biological effects, researchers can identify the key molecular features responsible for their activity. For example, a study on carane-3,4-diol derivatives, which possess a bicyclo[3.2.1]octane framework, revealed that the introduction of ester and ether functionalities led to significantly higher herbicidal activity compared to the parent diol. researchgate.netnumberanalytics.com The relationships between chemical structural factors, such as the type and length of functional groups, and the lipophilicity and herbicidal activity of the compounds were also explored. researchgate.netnumberanalytics.com

In the broader context of bioactive bicyclic compounds, the rigid framework is often crucial for conferring biological activity. rsc.org This rigidity can lead to more specific interactions with biological targets. SAR studies are essential in drug discovery and agrochemical development to optimize the potency and selectivity of lead compounds. mdpi.com

Utilization as Advanced Synthetic Intermediates

The complex and often chiral nature of this compound derivatives, especially the bicyclic variants, makes them valuable as advanced synthetic intermediates. dicp.ac.cnrsc.org These molecules can serve as building blocks for the construction of even more complex target molecules, including natural products and pharmaceuticals. dicp.ac.cnrsc.org

For example, functionalized bicyclo[3.2.1]octane systems have been used in the total synthesis of various natural products. researchgate.net The ability to introduce multiple functional groups and stereocenters in a controlled manner makes these derivatives powerful tools for synthetic chemists. dicp.ac.cn The reduction of functionalized bicyclo[3.2.1]octanes can lead to diols that are precursors for other complex structures, such as polysubstituted cyclohexenes. dicp.ac.cn The 2-azabicyclo[3.2.1]octane core, for instance, has been applied as a key synthetic intermediate in the total synthesis of several target molecules. rsc.org

Methodologies for Stereocontrol in Derivative Synthesis

Achieving a high degree of stereocontrol is a critical aspect of the synthesis of this compound derivatives, given the presence of multiple chiral centers. Both the synthesis of acyclic vicinal diols and the construction of complex bicyclic systems require precise methods to control the three-dimensional arrangement of atoms.

For acyclic vicinal diols, stereoselectivity can be achieved through various methods. Dihydroxylation of alkenes using reagents like osmium tetroxide typically results in syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond. chemistrysteps.comnumberanalytics.com Conversely, anti-dihydroxylation can be achieved via the epoxidation of an alkene followed by acid-catalyzed ring-opening. chemistrysteps.com The use of chiral catalysts in these reactions can lead to the formation of enantiomerically pure diols. numberanalytics.com Other methods for stereocontrolled synthesis of vicinal diols include the use of y-alkoxyallylaluminium compounds reacting with aldehydes or ketones. psu.edursc.org

In the synthesis of bicyclo[3.2.1]octane derivatives, stereocontrol is often achieved through domino reactions where the stereochemistry of the product is determined by the transition state of the cyclization. organic-chemistry.org The choice of catalysts, including organocatalysts, can provide excellent enantio- and diastereoselectivity in the formation of these bicyclic systems. iupac.org For example, a domino Michael-Henry process catalyzed by a chiral organocatalyst has been developed for the preparation of bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary stereocenters, with high stereoselectivity. iupac.org Theoretical calculations are often employed to understand the origins of this stereoselectivity. iupac.org Chiral auxiliaries can also be used to direct the stereochemical outcome of reactions. rsc.org

Below is a table summarizing some of the methodologies for stereocontrol in the synthesis of diol derivatives.

| Methodology | Stereochemical Outcome | Typical Reagents/Conditions | Application |

| syn-Dihydroxylation | syn-diol | Osmium tetroxide (OsO₄), Potassium permanganate (B83412) (KMnO₄) | Acyclic and cyclic diols |

| anti-Dihydroxylation | anti-diol | Peroxyacids (e.g., mCPBA) followed by H₃O⁺ | Acyclic and cyclic diols |

| Asymmetric Dihydroxylation | Enantiomerically enriched syn-diols | OsO₄ with chiral ligands (e.g., Sharpless ligands) | Chiral acyclic and cyclic diols |

| Domino Michael-Aldol Annulation | Controlled diastereoselectivity | Organocatalysts, specific solvents and temperatures | Bicyclo[3.2.1]octane derivatives |

| Catalytic Addition to α-Silyloxyaldehydes | anti-1,2-diols | Nickel(0) N-heterocyclic carbene complexes | Acyclic vicinal diols organic-chemistry.org |

| Allylmetal Additions | threo or syn vicinal diols | γ-alkoxyallylaluminium or -tin compounds | Acyclic vicinal diols psu.edursc.orgumich.edu |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of octane-3,4-diol lies in the development of highly efficient and environmentally benign synthetic methodologies. While traditional methods for diol synthesis exist, they often rely on stoichiometric reagents, harsh reaction conditions, or expensive and toxic catalysts like osmium tetroxide. researchgate.net Future research should prioritize the development of catalytic, atom-economical, and sustainable routes to this compound and other vicinal diols.

Key areas for investigation include:

Biocatalysis: Utilizing enzymes, such as lipases, for the synthesis of diol-based polyesters and other derivatives offers a green and highly selective alternative to traditional chemical methods. acs.org

Electrochemical and Photochemical Methods: These emerging techniques offer mild and sustainable alternatives for diol synthesis, often avoiding the need for harsh oxidants. researchgate.netnih.gov However, their application is often limited to activated substrates, and expanding their scope to unactivated alkenes relevant for this compound synthesis is a critical research goal. researchgate.net

Solvent-Free and Concentrated Reactions: Conducting reactions under solvent-free or highly concentrated conditions can significantly reduce waste and improve process efficiency. nih.gov

A comparative look at various synthetic strategies is presented in the table below:

| Synthetic Strategy | Advantages | Challenges & Future Directions |

| Traditional Oxidation (e.g., OsO4) | High efficiency and stereospecificity | Toxicity and high cost of the reagent researchgate.net |

| Green Catalysis | Use of cheaper, less toxic catalysts; potential for recyclability | Catalyst deactivation, lower efficiency compared to traditional methods |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Limited substrate scope, potential for enzyme denaturation |

| Electro- and Photochemistry | Mild conditions, avoids harsh oxidants | Often limited to activated substrates, scalability can be a concern researchgate.net |

Exploration of Novel Reactivity and Transformation Pathways

The vicinal diol functionality in this compound is a versatile synthetic handle that can be leveraged for a variety of chemical transformations. A significant characteristic of vicinal diols is their susceptibility to oxidative cleavage, which breaks the carbon-carbon bond of the diol unit to form two carbonyl groups. doubtnut.com Future research should focus on uncovering and harnessing novel reactivity patterns of this compound.

Potential areas of exploration include:

Selective Functionalization: Developing methods for the regioselective and stereoselective functionalization of one of the two hydroxyl groups is crucial for creating complex molecules. jchemlett.com This allows for the controlled synthesis of a wide range of derivatives with tailored properties.

Ring-Forming Reactions: Investigating the use of this compound as a precursor for the synthesis of heterocyclic compounds, such as cyclic ethers and acetals, could lead to new classes of molecules with interesting biological or material properties. The formation of dioxa-bicyclo[3.2.1]octane systems from diols is one such example. google.com

Deoxygenation Reactions: Exploring selective deoxygenation reactions of this compound to produce alkenes or other reduced products can provide access to different classes of organic compounds. acs.org

Nucleophilic Trifluoromethylation: Investigating novel methods for nucleophilic trifluoromethylation of vicinal diol cyclic sulfates, a transformation that is challenging with epoxides, could open new avenues for the synthesis of fluorinated compounds. 20.210.105

Expansion of this compound-Based Chiral Catalysis Systems

Chiral diols are valuable ligands and auxiliaries in asymmetric catalysis. nih.gov The stereocenters in this compound make it an attractive candidate for the development of new chiral catalysts and ligands.

Future research in this area should focus on:

Design and Synthesis of Novel Ligands: Synthesizing and evaluating a diverse range of chiral ligands derived from this compound for various transition metal-catalyzed reactions. researchgate.net The development of new chiral ligands is crucial for advancing enantioselective synthesis. researchgate.net

Organocatalysis: Exploring the use of this compound and its derivatives as chiral organocatalysts for a variety of asymmetric transformations.

Chirality Transfer in Novel Solvent Systems: Investigating the use of chiral diols like this compound as components of chiral solvents or co-solvents to induce enantioselectivity in chemical reactions. acs.org

Immobilization and Reusability: Developing methods to immobilize this compound-based catalysts on solid supports to facilitate catalyst recovery and reuse, thereby improving the economic and environmental viability of the catalytic process.

Advanced Materials Development from this compound Scaffolds

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of a variety of polymers and advanced materials.

Key research directions in this area include:

Biodegradable Polymers: Synthesizing and characterizing novel biodegradable polyesters and polyurethanes using this compound as a monomer. mdpi.compsu.edu These materials could find applications in biomedical fields, such as tissue engineering and drug delivery. westlake.edu.cn

Polymer Scaffolds for Tissue Engineering: Fabricating and evaluating porous scaffolds from this compound-based polymers for tissue engineering applications. nih.govresearchgate.net The mechanical properties and degradation rates of these scaffolds can be tuned by altering the polymer composition and structure. psu.edu

Self-Healing Materials: Exploring the incorporation of this compound into polymer networks capable of self-healing through reversible cross-linking, such as those based on boronic acid-diol interactions. acs.org

High-Performance Thermoplastics: Investigating the synthesis of rigid, high-performance polymers from this compound and its derivatives for applications requiring high thermal stability and mechanical strength. rsc.org

The table below summarizes potential applications of materials derived from diol scaffolds.

| Material Type | Potential Applications | Key Research Focus |

| Biodegradable Polyesters/Polyurethanes | Drug delivery, medical implants | Control of degradation rate and mechanical properties psu.edu |

| Porous Scaffolds | Tissue engineering, regenerative medicine | Biocompatibility, pore structure, cell affinity nih.govresearchgate.net |

| Self-Healing Hydrogels | Soft robotics, biomedical adhesives | Reversible bonding chemistry, mechanical robustness acs.org |

| High-Performance Thermoplastics | Engineering plastics, composites | Thermal stability, mechanical strength, processability rsc.org |

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental work is crucial for accelerating progress in the field of this compound research.

Future efforts should focus on: